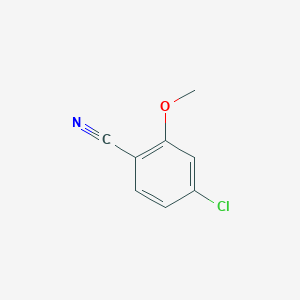

4-Chloro-2-methoxybenzonitrile

Description

Properties

IUPAC Name |

4-chloro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEKKIFVJZOQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639967 | |

| Record name | 4-Chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-68-7 | |

| Record name | 4-Chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-methoxybenzonitrile CAS number 100960-68-7

An In-Depth Technical Guide to 4-Chloro-2-methoxybenzonitrile (CAS: 100960-68-7)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this guide delves into its chemical properties, synthesis, characterization, reactivity, and safe handling protocols. The structure of this guide is tailored to present the most pertinent information in a logical and accessible format, moving from fundamental properties to practical applications.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile precursor in organic synthesis.[1] The presence of three distinct functional groups—nitrile, chloro, and methoxy—on the benzene ring imparts a unique reactivity profile, making it a valuable building block for more complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 100960-68-7 | [3][4] |

| Molecular Formula | C₈H₆ClNO | [4][5] |

| Molecular Weight | 167.59 g/mol | [4][5] |

| Synonyms | Benzonitrile, 4-chloro-2-methoxy- | [3][5] |

| Appearance | White to yellow solid | [3][5] |

| Purity | ≥99% (Typical, via LCMS) | [5] |

| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [5] |

| Intended Use | For research and analytical applications only. | [5][6] |

Synthesis Methodology: The Sandmeyer Reaction

The most established and industrially relevant method for synthesizing aryl nitriles from primary aryl amines is the Sandmeyer reaction.[7][8] This transformation is a cornerstone of aromatic chemistry, valued for its reliability and broad scope.[9] The synthesis of this compound logically starts from its corresponding aniline derivative, 4-Chloro-2-methoxyaniline (CAS 93-50-5).[10]

The overall process is a two-step sequence:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid).

-

Cyanation: The diazonium group is displaced by a cyanide nucleophile, a reaction catalyzed by copper(I) cyanide.[11][12]

The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr).[7][8] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with a copper(II) species to yield the final benzonitrile product and regenerate the copper(I) catalyst.[8][11]

Experimental Protocol: Synthesis via Sandmeyer Reaction

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

4-Chloro-2-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Chloro-2-methoxyaniline (1.0 eq) in a solution of concentrated HCl and water. b. Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5°C. The formation of the diazonium salt is typically indicated by a color change. Stir for an additional 20-30 minutes at this temperature.

-

Cyanation: a. In a separate, larger flask, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in water. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture. This addition is often exothermic and may be accompanied by the evolution of nitrogen gas; control the rate of addition to maintain a manageable reaction temperature. c. After the addition is complete, gently warm the reaction mixture (e.g., to 50-60°C) and stir for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Extract the product into an organic solvent such as dichloromethane (3x volumes). c. Combine the organic layers and wash with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.

-

Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a white to yellow solid.

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques.[13][14] While specific spectra are proprietary to manufacturers, the expected data can be reliably predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.9-4.0 ppm (singlet, 3H) |

| Aromatic Proton (H-3) | ~7.5 ppm (doublet) | |

| Aromatic Proton (H-5) | ~7.3 ppm (doublet of doublets) | |

| Aromatic Proton (H-6) | ~7.6 ppm (doublet) | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | ~115-120 ppm |

| Quaternary Carbon (C-1) | ~105-110 ppm | |

| Methoxy Carbon (-OCH₃) | ~56 ppm | |

| Aromatic Carbons | 6 signals expected in the ~110-160 ppm range | |

| IR Spectroscopy | Nitrile Stretch (C≡N) | 2220-2240 cm⁻¹ (strong, sharp) |

| Aryl-O-CH₃ Stretch | 1250-1280 cm⁻¹ (strong) & 1020-1050 cm⁻¹ | |

| Aromatic C=C Stretch | ~1600, ~1480 cm⁻¹ | |

| C-Cl Stretch | 700-850 cm⁻¹ | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z ≈ 167 |

| Isotope Peak (M+2)⁺ | m/z ≈ 169 (approx. 1/3 intensity of M⁺ due to ³⁷Cl) |

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its nitrile group, which serves as a versatile precursor to other key functional groups.

-

Hydrolysis: The nitrile can be fully hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, an essential functional group in many active pharmaceutical ingredients (APIs). Partial hydrolysis can afford the primary amide.

-

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, crucial for modulating solubility and target binding in drug candidates.

The chloro and methoxy substituents are frequently incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor binding interactions.[15][16] Therefore, this compound is an attractive starting material for building complex scaffolds in medicinal chemistry programs targeting a wide range of diseases.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is summarized from supplier Safety Data Sheets (SDS).[4]

-

Hazard Classification: GHS classification indicates the substance is harmful if swallowed (Acute toxicity, oral, Category 4).[4]

-

Precautionary Measures:

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[18]

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[17]

-

-

Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Recommended long-term storage is at -20°C.[5][17]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[17]

References

- BYJU'S. Sandmeyer Reaction Mechanism. URL: https://byjus.com/chemistry/sandmeyer-reaction-mechanism/

- Wikipedia. Sandmeyer reaction. URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction

- ChemicalBook. This compound CAS#: 100960-68-7. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0211130.htm

- MedchemExpress.com. Safety Data Sheet - this compound. URL: https://www.medchemexpress.

- L.S.College, Muzaffarpur. Sandmeyer reaction. URL: https://www.lscollege.ac.in/userfiles/file/e-content/Chemistry/B_Sc_%20Part-II%20(H)%20Paper-III%20Group-B%20Chapter-3%20Sandmeyer%20reaction%20by%20Dr_%20Pankaj%20Kumar.pdf

- chemeurope.com. Sandmeyer reaction. URL: https://www.chemeurope.com/en/encyclopedia/Sandmeyer_reaction.html

- NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8608829/

- ChemicalBook. 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_50712-68-0.htm

- Chem-Impex. 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials. URL: https://www.chemimpex.

- Sigma-Aldrich. This compound AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00021

- The Antirrhinum. This compound (Standard). URL: https://www.antirrhinum.com/product/4-chloro-2-methoxybenzonitrile-standard/

- MedchemExpress.com. Certificate of Analysis - this compound. URL: https://www.medchemexpress.

- Chem-Impex. 4-Chloro-2-methylbenzonitrile. URL: https://www.chemimpex.com/products/4-chloro-2-methylbenzonitrile-cas-50712-68-0-22744.html

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. URL: https://www.inno-pharmchem.com/news/the-role-of-4-methoxybenzonitrile-in-modern-pharmaceutical-synthesis-1001.html

- Cytoswitch. This compound. URL: https://www.cytoswitch.com/product/4-chloro-2-methoxybenzonitrile/

- Benchchem. This compound | 100960-68-7. URL: https://www.benchchem.com/product/b1011

- Weber Lab. This compound (Standard). URL: https://www.weber-lab.com/product/4-chloro-2-methoxybenzonitrile-standard/

- PubChem. 4-Chloro-2-methylbenzonitrile. URL: https://pubchem.ncbi.nlm.nih.gov/compound/142742

- Fisher Scientific. SAFETY DATA SHEET - 4-Chlorobenzonitrile. URL: https://www.fishersci.com/msds?productName=AC109000250

- Thermo Fisher Scientific. SAFETY DATA SHEET - Benzonitrile, 2-chloro-. URL: https://www.thermofisher.

- Sigma-Aldrich. SAFETY DATA SHEET - 4-hydroxybenzonitrile. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h19300

- Wikipedia. Cyanation. URL: https://en.wikipedia.

- MedchemExpress.com. This compound | Drug Impurity. URL: https://www.medchemexpress.com/4-chloro-2-methoxybenzonitrile.html

- DayangChem. This compound, CasNo.100960-68-7. URL: https://www.dyadci.com/show/chem-211130.html

- Sigma-Aldrich. CAS 100960-68-7. URL: https://www.sigmaaldrich.com/US/en/search/100960-68-7?focus=products&page=1&perpage=30&sort=relevance&term=100960-68-7&type=cas_number

- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. URL: https://patents.google.

- Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. URL: http://www.orgsyn.org/demo.aspx?prep=v93p0163

- MedChemExpress. This compound (Standard) 100960-68-7. URL: https://www.medchemexpress.com/reference_standards/4-chloro-2-methoxybenzonitrile-standard.html

- Benchchem. Benchmarking the Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline: A Comparative Guide. URL: https://www.benchchem.

- ChemicalBook. 4-CHLORO-2-METHYLBENZONITRILE synthesis. URL: https://www.chemicalbook.com/synthesis/product_50712-68-0.html

- PubChem. 4-Chloro-2-hydroxybenzonitrile. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3442789

- Santa Cruz Biotechnology. 4-Chloro-2-methoxyaniline. URL: https://www.scbt.com/p/4-chloro-2-methoxyaniline-93-50-5

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. URL: https://drughunter.com/flash-talks/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery

- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. URL: https://www.atlantis-press.com/proceedings/icmree-16/25858063

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. URL: https://www.universalclass.com/articles/science/nmr-mass-spectrometry-and-infrared-ir-spectroscopy.htm

- Personal Website. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. URL: http://www.cpp.edu/~psbeauchamp/pdf/ch13_spec_a.pdf

- Organic Letters. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. URL: https://www.organic-chemistry.org/abstracts/lit6/141.shtm

- Taylor & Francis. Cyanation – Knowledge and References. URL: https://www.taylorfrancis.com/chapters/edit/10.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. URL: https://www.youtube.

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. URL: https://drughunter.com/flash-talks/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery/

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. URL: https://www.youtube.

- ResearchGate. (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. URL: https://www.researchgate.

- LabXchange. Spectroscopy Worked Example Combining IR, MS, and NMR. URL: https://www.labxchange.org/library/items/lb:meristem:1031:video:1

Sources

- 1. Cyanation - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 100960-68-7 [amp.chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound (Standard) | The Antirrhinum [antirrhinum.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. byjus.com [byjus.com]

- 12. Sandmeyer_reaction [chemeurope.com]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. lehigh.edu [lehigh.edu]

- 15. drughunter.com [drughunter.com]

- 16. drughunter.com [drughunter.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Boiling Point of 4-Chloro-2-methoxybenzonitrile for the Research Scientist

Physicochemical Profile and Theoretical Context

4-Chloro-2-methoxybenzonitrile is a solid at room temperature, appearing as a white to yellow crystalline powder. Its thermal properties, particularly its boiling point, are critical for designing reaction conditions, purification strategies (such as distillation or sublimation), and ensuring thermal stability.

Core Physicochemical Data

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 100960-68-7 | [1] |

| Molecular Formula | C₈H₆ClNO | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| Predicted Boiling Point | 276.7 ± 20.0 °C (at 760 mmHg) | [4] |

| Predicted Flash Point | 121.1 ± 21.8 °C | [4] |

Structural Influence on Boiling Point

The boiling point of a molecule is fundamentally governed by the strength of its intermolecular forces. For this compound, these are primarily dipole-dipole interactions and van der Waals forces. To understand the contribution of each substituent, we can compare its predicted boiling point to that of related, simpler structures.

| Compound | Boiling Point (°C) | Key Intermolecular Forces |

| Benzonitrile | ~191 °C | Dipole-dipole, π-stacking |

| 4-Chlorobenzonitrile | ~223 °C | Enhanced dipole moment, increased molecular weight |

| 2-Methoxybenzonitrile | ~256 °C | Dipole-dipole, potential for weak hydrogen bonding |

| This compound | ~277 °C (Predicted) | Combined effects of chloro and methoxy groups |

-

Benzonitrile (BP ~191 °C): The parent structure has a significant dipole moment due to the electron-withdrawing nitrile group, leading to a moderately high boiling point.[2][4][5][6][7]

-

4-Chlorobenzonitrile (BP ~223 °C): The addition of a chlorine atom increases the molecular weight and the overall molecular dipole moment, resulting in stronger intermolecular forces and a significantly higher boiling point.[3][8][9][10][11]

-

2-Methoxybenzonitrile (BP ~256 °C): The methoxy group is also polar and adds to the molecular weight. Its position ortho to the nitrile may introduce intramolecular steric and electronic effects, but the overall impact is a substantial increase in boiling point compared to benzonitrile.[12][13][14][15][16]

The predicted boiling point of this compound (~277 °C) aligns logically with these trends. The combined electron-withdrawing and polar effects of both the chloro and methoxy groups, along with the increased molecular mass, are expected to result in the highest boiling point in this series.

Experimental Determination of Boiling Point: A Self-Validating Protocol

The most reliable method for determining the boiling point of a small quantity of a substance is the micro boiling point (or Thiele tube) method. This technique is advantageous as it requires minimal sample (less than 0.5 mL) and provides a sharp, observable endpoint.[1] The principle is based on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[17]

Rationale and Causality

In this method, a small sample is heated, and a pocket of air is trapped within an inverted capillary tube submerged in the sample. As the temperature rises, the air and vaporized sample in the capillary expand, creating a stream of bubbles.[18] The sample is heated slightly above its boiling point to ensure the capillary is filled with vapor. The system is then allowed to cool. The precise moment the bubbling stops and the liquid is drawn back into the capillary signifies that the vapor pressure inside the capillary has just dropped below the atmospheric pressure.[17][19] This temperature is the boiling point.

Required Materials and Equipment

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

High-range thermometer (-10 to 400 °C)

-

Small test tube (e.g., 6 x 50 mm Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or microburner

-

Clamp and stand

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, heat-resistant gloves.

Step-by-Step Experimental Workflow

-

Preparation: Add 0.2-0.3 mL of this compound to the small test tube. Since the compound is a solid, it must first be melted by gentle warming before being transferred.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer. Ensure the rubber band is positioned well above the level of the heating oil to prevent it from softening and breaking.[20]

-

Mounting: Secure the thermometer assembly inside the Thiele tube using a clamp. The sample should be positioned near the center of the main body of the Thiele tube, and the thermometer bulb should be below the side-arm junction to ensure accurate temperature reading of the circulating oil.[1][20]

-

Heating: Gently heat the side arm of the Thiele tube with a burner, using a continuous back-and-forth motion.[21] This design promotes convection currents in the oil, ensuring uniform temperature distribution.[20]

-

Observation (Heating Phase): As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

Endpoint Identification (Heating): Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the sample temperature is now at or slightly above its boiling point.[18]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

-

Endpoint Identification (Cooling): Observe the capillary tube closely. The stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded at the exact moment the liquid is drawn up into the capillary tube.[20][21]

-

Confirmation: For accuracy, allow the apparatus to cool further, then repeat the heating and cooling cycle. A reliable measurement should be reproducible.

Visualization of Experimental Setup

The following diagram illustrates the correct assembly for the micro boiling point determination using a Thiele tube.

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following precautions are derived from available safety data sheets:

-

Toxicity: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat when handling this substance.[2]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors, especially during heating.

-

Thermal Hazards: The determination of a high boiling point involves hot oil and glassware. Use heat-resistant gloves and ensure the apparatus is securely clamped to prevent spills.

Conclusion

While the experimentally confirmed boiling point of this compound is not cataloged, predictive data and structure-activity relationships strongly suggest a value near 277 °C . This guide provides the theoretical framework for understanding this property and a detailed, validated protocol for its experimental determination using the Thiele tube method. Adherence to this protocol will yield a reliable and accurate boiling point, a critical parameter for the successful use of this compound in research and development.

References

- Wikipedia. (n.d.). Benzonitrile.

- Ataman Kimya. (n.d.). BENZONITRILE.

- Nichols, L. (2020, August 11). 7.27: Boiling Points (Thiele Tube). Chemistry LibreTexts.

- ChemSrc. (n.d.). 2-Methoxybenzonitrile(6609-56-9)MSDS Melting Point Boiling Density Storage Transport.

- ChemBK. (2024, April 9). 2-Methoxybenzonitrile.

- ChemSynthesis. (2025, May 20). 2-methoxybenzonitrile.

- Chemister.ru. (n.d.). benzonitrile.

- Stenutz, R. (n.d.). 2-methoxybenzonitrile.

- Stenutz, R. (n.d.). 4-chlorobenzonitrile.

- Chymist.com. (n.d.). Micro Boiling Point Determination.

- University of Calgary. (n.d.). Micro-boiling point measurement.

- University of Alberta. (n.d.). BOILING POINT DETERMINATION.

- ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION.

- University of Calgary. (n.d.). Micro-boiling point measurement.

- Wikipedia. (n.d.). 4-Chlorobenzonitrile.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. echemi.com [echemi.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Benzonitrile - Wikipedia [en.wikipedia.org]

- 6. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 7. benzonitrile [chemister.ru]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 623-03-0 CAS MSDS (4-Chlorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 4-chlorobenzonitrile [stenutz.eu]

- 11. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 12. 2-Methoxybenzonitrile(6609-56-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. 2-methoxybenzonitrile [stenutz.eu]

- 16. 2-Methoxybenzonitrile CAS#: 6609-56-9 [m.chemicalbook.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. chymist.com [chymist.com]

- 19. researchgate.net [researchgate.net]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. chem.libretexts.org [chem.libretexts.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Chloro-2-methoxybenzonitrile in Organic Solvents

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of 4-Chloro-2-methoxybenzonitrile. Given the scarcity of publicly available quantitative solubility data for this compound, this document provides a robust theoretical framework for solubility prediction, a detailed experimental protocol for its determination, and an overview of its relevance in modern medicinal chemistry.

Introduction: The Profile of this compound

This compound, with the molecular formula C₈H₆ClNO, is a substituted aromatic nitrile.[1] It presents as a white to yellow solid and is noted as a drug impurity in some contexts.[2][3] Understanding its solubility is paramount for its application in synthetic chemistry and pharmaceutical development, as solubility fundamentally influences reaction kinetics, purification strategies, and formulation of active pharmaceutical ingredients (APIs). The benzonitrile moiety is a key structural component in various pharmaceuticals, acting as a versatile synthetic intermediate.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100960-68-7 | [1] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent is determined by a balance of forces stemming from its distinct structural features: the aromatic ring, the polar nitrile group, the chloro group, and the methoxy group.

-

Polarity: The nitrile group (-C≡N) is highly polar and can act as a hydrogen bond acceptor.[7][8] This suggests good solubility in polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide) and some polar protic solvents.

-

Aromatic System: The benzene ring is nonpolar and will favor interactions with solvents that have nonpolar characteristics through van der Waals forces.

-

Substituents: The chlorine atom and the methoxy group add to the molecule's polarity and potential for dipole-dipole interactions.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[9][10] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination is essential. The following is a standard protocol for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

For finer suspensions, centrifuge the vials to ensure a clear supernatant.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for the experimental determination of solubility.

Significance in Drug Development and Medicinal Chemistry

Substituted benzonitriles are a class of compounds with significant applications in medicinal chemistry.[4] The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other functional groups, such as carbonyls or hydroxyls.[8]

-

As a Pharmacophore: The nitrile group can form crucial hydrogen bonds with biological targets.[7][8] For example, several marketed drugs, including the aromatase inhibitor Letrozole, feature a benzonitrile core structure.[5]

-

Metabolic Stability: The introduction of a nitrile group can enhance the metabolic stability of a drug candidate.

-

Synthetic Intermediate: this compound can serve as a building block for more complex molecules in drug discovery programs. The chlorine and methoxy substituents provide additional points for chemical modification to optimize pharmacological properties.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

-

First Aid:

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[14]

Conclusion

References

- Safety Data Sheet - this compound. MedchemExpress.com.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange.

- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Hansen solubility parameter. Wikipedia.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Hansen Solubility Parameters. hansen-solubility.com.

- Hansen Solubility Parameters (HSP): 1—Introduction.

- Hansen solubility parameter – Knowledge and References. Taylor & Francis Online.

- SAFETY DATA SHEET - 4-Chlorobenzonitrile. Fisher Scientific.

- EXPERIMENT 1 DETERMIN

- How can you determine the solubility of organic compounds?. Quora.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound AldrichCPR. Sigma-Aldrich.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Applic

- This compound | 100960-68-7. ChemicalBook.

- 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742. PubChem.

- This compound CAS#: 100960-68-7. ChemicalBook.

- This compound. Cytoswitch.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 100960-68-7 [amp.chemicalbook.com]

- 3. This compound | Cytoswitch [cytoswitch.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. paint.org [paint.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. d-nb.info [d-nb.info]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chloro-2-methoxybenzonitrile

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloro-2-methoxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its carbon spectrum, offers a robust predictive analysis based on empirical data, and provides a field-proven experimental protocol for acquiring high-fidelity spectra.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. Unlike ¹H NMR, the ¹³C spectrum offers a wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap and allows for the distinct resolution of nearly every unique carbon atom in a molecule.[1] This makes it an indispensable tool for confirming molecular structures, identifying isomers, and characterizing impurities in pharmaceutical and chemical research.

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single sharp line, with its position (chemical shift, δ) being highly sensitive to its local electronic environment. Factors such as hybridization, shielding from neighboring atoms, and the inductive and resonance effects of functional groups dictate the precise chemical shift of each carbon nucleus.[2] Understanding these effects is paramount to accurately interpreting a ¹³C NMR spectrum and assigning signals to their corresponding atoms.

Molecular Structure and Carbon Environment Analysis

The structure of this compound (CAS Number: 100960-68-7) features a benzene ring substituted with three distinct functional groups: a nitrile (-CN), a methoxy (-OCH₃), and a chlorine (-Cl) atom. These substituents exert significant and predictable electronic effects on the aromatic ring, leading to a unique and interpretable ¹³C NMR spectrum. For clarity, the carbon atoms are numbered as shown below.

Caption: Molecular structure of this compound with carbon numbering.

The molecule has eight distinct carbon environments, which should result in eight unique signals in the ¹³C NMR spectrum: six for the aromatic carbons, one for the nitrile carbon, and one for the methoxy carbon.

Predictive Analysis of ¹³C NMR Chemical Shifts

While an experimental spectrum provides definitive data, a highly accurate prediction can be formulated by leveraging the principle of substituent additivity on the known spectrum of a parent molecule.[3] This approach involves starting with the chemical shifts of benzonitrile and adjusting them based on the established effects of an ortho-methoxy group and a para-chloro group.

The analysis begins with the experimental ¹³C NMR chemical shifts for benzonitrile (in CDCl₃): C1 (ipso) at ~112.2 ppm, C2/C6 (ortho) at ~132.6 ppm, C3/C5 (meta) at ~128.9 ppm, C4 (para) at ~132.0 ppm, and the nitrile carbon (-CN) at ~118.6 ppm.[4]

The substituent chemical shifts (SCS) for the methoxy and chloro groups are derived from experimental data for 2-methoxybenzonitrile and 4-chlorobenzonitrile.[4]

-

-OCH₃ group (ortho): An electron-donating group by resonance and electron-withdrawing by induction. Its strong resonance effect significantly shields the ortho and para positions and deshields the ipso carbon.

-

-Cl group (para): An electron-withdrawing group by induction and a weak electron-donating group by resonance. It deshields the ipso carbon and has smaller, more complex effects on the other ring positions.[5]

-

-CN group: A strong electron-withdrawing group through both induction and resonance, deshielding all ring carbons, particularly the ipso carbon.

By applying these principles, a detailed prediction for each carbon signal can be made. These calculated values are cross-referenced with a machine-learning-based prediction from an online tool (nmrdb.org) for validation.[6]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Predicted Shift (ppm) via Additivity | Predicted Shift (ppm) via NMRDB.org[6] | Rationale for Chemical Shift |

| C1 | ~101.5 | 102.7 | Attached to the electron-withdrawing CN group but significantly shielded by the ortho-methoxy group's resonance effect. This carbon is expected to be far upfield for a quaternary aromatic carbon. |

| C2 | ~161.0 | 160.9 | Ipso-carbon to the strongly deshielding methoxy group. This will be the most downfield aromatic signal. |

| C3 | ~113.8 | 114.8 | Ortho to the methoxy group and meta to the chloro group, this carbon is strongly shielded by the methoxy's electron-donating resonance effect. |

| C4 | ~139.5 | 139.0 | Ipso-carbon to the deshielding chlorine atom. |

| C5 | ~134.0 | 134.5 | Meta to the methoxy group and ortho to the chloro group. Experiences deshielding from both substituents. |

| C6 | ~112.0 | 112.9 | Para to the methoxy group, receiving strong shielding via resonance, making it one of the most upfield protonated aromatic carbons. |

| -CN | ~116.5 | 116.1 | The nitrile carbon itself. Its chemical shift is slightly perturbed by the ring substituents compared to benzonitrile (~118.6 ppm). |

| -OCH₃ | ~56.5 | 56.5 | Typical chemical shift for a methoxy group attached to an aromatic ring.[7] |

Note: The additivity calculations are estimations and actual experimental values may vary slightly.

Field-Proven Experimental Protocol for ¹³C NMR Acquisition

The following protocol outlines a self-validating system for obtaining a high-quality, interpretable ¹³C NMR spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[8]

-

Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 50-100 mg of this compound. This concentration is optimal for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe (20-60 minutes).[9]

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm), which can be used for spectral calibration.[1] Deuterated solvents are essential to avoid overwhelmingly large solvent signals in the spectrum.[10][11]

-

Dissolution & Transfer: Dissolve the sample in the CDCl₃ in a small, clean vial. Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube. Causality: Filtering is a critical step to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by spectrometer shimming.[8]

-

Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defining the 0 ppm point. If not already present in the solvent, a small drop can be added. However, for routine analysis, referencing the spectrum to the known residual CDCl₃ signal at 77.16 ppm is a reliable and common practice.[3]

Workflow Diagram

Caption: Standard workflow for ¹³C NMR sample preparation and data acquisition.

NMR Instrument Parameters

While specific parameters may vary between instruments, the following are typical for a standard ¹³C acquisition:

-

Spectrometer Frequency: e.g., 100 MHz or 125 MHz for ¹³C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): ~2 seconds. A sufficient delay is needed to allow all carbon nuclei to relax, although for qualitative spectra, this can be shortened. Quaternary carbons have longer relaxation times and may appear weaker.

-

Number of Scans (ns): Typically 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Standard probe temperature, e.g., 298 K.

Conclusion

This guide provides a multi-faceted approach to understanding the ¹³C NMR spectrum of this compound. By combining the foundational principles of substituent effects with a robust predictive methodology, researchers can confidently assign the carbon signals. The detailed experimental protocol serves as a reliable standard operating procedure to generate high-quality, reproducible data. This synthesis of theoretical knowledge and practical application ensures that ¹³C NMR remains a cornerstone technique for structural verification in modern chemical and pharmaceutical science.

References

- Allan Chemical Corporation. (2025, October 7).

- Labinsights. (2025, February 19).

- The Royal Society of Chemistry. (2014).

- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

- Iowa State University. NMR Sample Preparation.

- University of Cambridge.

- The Royal Society of Chemistry. (2015).

- Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]

- Oregon St

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Visualizer loader [nmrdb.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]

- 10. CASPRE [caspre.ca]

- 11. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-Chloro-2-methoxybenzonitrile

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-chloro-2-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the spectral features of this molecule, grounded in the principles of vibrational spectroscopy. We will explore the characteristic absorption bands, explain the underlying molecular vibrations, and provide a robust experimental protocol for obtaining a high-quality spectrum.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the vibrational modes of chemical bonds, an IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the overall molecular architecture. For a molecule such as this compound, with its distinct aromatic, nitrile, ether, and chloro functionalities, IR spectroscopy serves as a rapid and reliable tool for identity confirmation and quality control. Understanding the nuances of its IR spectrum is crucial for researchers working with this compound, ensuring the integrity of their synthetic pathways and the purity of their products.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrumental technique. For a solid compound like this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis.

Step-by-Step Protocol:

-

Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, and allowing it to air dry completely. This ensures that no residues from previous analyses interfere with the measurement.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO2 and water vapor).

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface. Optimal contact is crucial for a strong signal.[1][2]

-

Spectrum Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet Technique

The KBr pellet method is a traditional transmission technique that, while more labor-intensive, can produce high-quality spectra.[3][4]

Step-by-Step Protocol:

-

Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.[5]

-

Grinding and Mixing: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr. The goal is to create a fine, homogeneous powder with a sample concentration of about 0.5% to 1%.[3]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will cause the KBr to fuse into a transparent or translucent pellet.[3][5]

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, making sure to have previously run a background spectrum of the empty sample holder.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following sections detail the expected frequencies and their assignments.

The Molecular Structure of this compound

The key functional groups to be identified in the IR spectrum are:

-

Aromatic Ring: C-H stretching and bending, and C=C stretching.

-

Nitrile Group: C≡N stretching.

-

Methoxy Group (Aromatic Ether): C-O-C stretching and C-H stretching/bending of the methyl group.

-

Chloro Group: C-Cl stretching.

Detailed Band Assignments

The following table summarizes the expected characteristic infrared absorption bands for this compound, with wavenumber ranges derived from established spectroscopic principles and data for analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale and Authoritative Insights |

| 3100-3000 | Medium to Weak | Aromatic C-H | Stretching | The C-H bonds on the aromatic ring will exhibit stretching vibrations at frequencies slightly higher than those of aliphatic C-H bonds.[6][7] |

| 2950-2850 | Medium to Weak | Methyl C-H (in -OCH₃) | Stretching | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methoxy group. |

| ~2230 | Strong, Sharp | Nitrile (C≡N) | Stretching | The carbon-nitrogen triple bond is a strong bond, resulting in a characteristic sharp and intense absorption in this region. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[3][8] Conjugation with the aromatic ring can slightly lower this frequency. |

| 1600-1585 & 1500-1400 | Medium to Strong | Aromatic C=C | In-ring Stretching | The benzene ring has characteristic C=C stretching vibrations that appear as a pair of bands in these regions.[6][7] |

| ~1465 | Medium | Methyl C-H (in -OCH₃) | Asymmetric Bending | This absorption is due to the scissoring or bending vibration of the methyl group's C-H bonds. |

| 1300-1200 | Strong | Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretching | Aromatic ethers typically show a strong, characteristic absorption in this range due to the asymmetric stretching of the C-O-C linkage.[1] For anisole (methyl phenyl ether), this peak is observed around 1250 cm⁻¹.[9][10] |

| ~1040 | Medium to Strong | Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretching | A second, often less intense, band corresponding to the symmetric C-O-C stretch is also expected for aryl alkyl ethers.[11] |

| 900-675 | Strong | Aromatic C-H | Out-of-plane Bending | The pattern of these strong "oop" bands is highly diagnostic of the substitution pattern on the benzene ring.[6][7] For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in this region. |

| 850-550 | Medium to Weak | Aryl Halide (C-Cl) | Stretching | The C-Cl stretching vibration for an aromatic chloride typically appears in this lower frequency region of the spectrum.[12][13] |

Logical Workflow for Spectral Interpretation

The process of analyzing the IR spectrum of this compound can be visualized as a systematic workflow, starting from the high-wavenumber region and moving to the fingerprint region.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The expected presence of multiple, distinct, and strong absorption bands (nitrile, aryl ether, aromatic C=C) provides a robust system for confirmation. The absence of any of these key bands would immediately indicate a potential issue with the sample's identity or purity. For instance, the lack of the sharp, intense peak around 2230 cm⁻¹ would strongly suggest that the nitrile group is not present. Similarly, the absence of the strong ether bands would cast doubt on the presence of the methoxy group. The combination of all expected peaks in their characteristic regions provides a high degree of confidence in the structural assignment.

Conclusion

The infrared spectrum of this compound offers a wealth of structural information that is readily accessible to researchers and drug development professionals. By following the detailed experimental protocols and utilizing the comprehensive spectral interpretation guide provided, scientists can confidently identify and characterize this important chemical intermediate. The key to a successful analysis lies in a systematic approach, correlating the observed absorption bands with the known vibrational frequencies of the constituent functional groups. This guide serves as a valuable resource for leveraging the power of IR spectroscopy in the rigorous quality assessment of this compound.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

- Shimadzu. (n.d.). KBr Pellet Method. [Link]

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

- PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

- NIST Chemistry WebBook. (n.d.). Benzonitrile, 4-chloro-. [Link]

- NIST Chemistry WebBook. (n.d.). o-Methoxybenzonitrile. [Link]

- PubChem. (n.d.). 4-Methoxybenzonitrile.

- NIST Chemistry WebBook. (n.d.). Benzonitrile, 4-methoxy-. [Link]

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. jascoinc.com [jascoinc.com]

- 3. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 4. shimadzu.com [shimadzu.com]

- 5. azom.com [azom.com]

- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. Welcome to the NIST WebBook [webbook.nist.gov]

- 13. catalog.data.gov [catalog.data.gov]

4-Chloro-2-methoxybenzonitrile mass spectrometry fragmentation pattern

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Pattern of 4-Chloro-2-methoxybenzonitrile

Executive Summary

Introduction and Foundational Principles

This compound is a substituted aromatic compound incorporating three distinct functional groups: a nitrile (-C≡N), a methoxy ether (-OCH₃), and a halogen (-Cl). Understanding its behavior under electron ionization is crucial for its unambiguous identification in complex matrices. Electron Ionization (EI) is a hard ionization technique where a 70 eV electron beam bombards a molecule in the gas phase.[1] This high energy is sufficient to dislodge an electron, creating an energetically unstable molecular radical cation (M•+), which then undergoes a series of predictable bond cleavages and rearrangements to dissipate excess energy.[2] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure.

The fragmentation of this compound is governed by the interplay of its functional groups. The stability of the aromatic ring tends to keep the core structure intact, while the substituents provide facile cleavage points. The analysis herein is based on well-documented fragmentation reactions for aromatic ethers, aryl halides, and benzonitriles.[3][4]

The Molecular Ion (M•+)

Upon ionization, this compound will form a molecular ion peak.

-

Mass-to-Charge Ratio (m/z): The molecular weight is 167.59 Da. The molecular ion will be detected at an integer m/z of 167 for the molecule containing the ³⁵Cl isotope and m/z 169 for the ³⁷Cl isotope.

-

Isotopic Signature: The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.[5] This results in a highly characteristic M•+ and M+2•+ peak cluster with a relative intensity ratio of roughly 3:1. The presence of this isotopic pattern is a definitive indicator for a compound containing a single chlorine atom and serves as a primary validation point in spectral interpretation.

Predicted Primary Fragmentation Pathways

The structure of this compound offers several competing pathways for initial fragmentation. The most probable cleavages are initiated at the methoxy and chloro substituents.

Pathway A: α-Cleavage and Loss of a Methyl Radical (•CH₃)

The bond between the methoxy oxygen and the methyl carbon is a common point of cleavage for aromatic ethers.[3] This is an alpha-cleavage reaction initiated by the radical site on the oxygen atom.

-

Mechanism: The molecular ion loses a methyl radical (•CH₃, 15 Da). This results in a highly resonance-stabilized oxonium ion.

-

Resulting Fragment: [M - CH₃]⁺ at m/z 152/154 . This fragment is expected to be prominent due to its stability.

Pathway B: Loss of a Chlorine Radical (•Cl)

Cleavage of the carbon-chlorine bond is a common fragmentation pathway for aromatic chlorides, as seen in the mass spectrum of 4-chlorobenzonitrile.[6]

-

Mechanism: The molecular ion undergoes homolytic cleavage of the C-Cl bond to release a chlorine radical (•Cl, 35/37 Da).

-

Resulting Fragment: [M - Cl]⁺ at m/z 132 . This fragment represents the 2-methoxybenzonitrile cation.

Pathway C: Rearrangement and Loss of Formaldehyde (CH₂O)

A characteristic fragmentation for ortho-methoxy substituted aromatic compounds involves the rearrangement and elimination of a neutral formaldehyde molecule.[7]

-

Mechanism: This pathway involves the transfer of a hydrogen atom, likely from an ortho position if available, or through a ring-opening mechanism, followed by the elimination of neutral formaldehyde (CH₂O, 30 Da).

-

Resulting Fragment: [M - CH₂O]•+ at m/z 137/139 . The resulting ion is a radical cation of chlorobenzonitrile. This fragment retains the chlorine isotope pattern.

Pathway D: Sequential Loss of •CH₃ and CO

Following the initial loss of the methyl radical (Pathway A), the resulting ion at m/z 152/154 can undergo further fragmentation by losing carbon monoxide (CO). This is a common secondary fragmentation for phenolic-type cations.

-

Mechanism: The [M - CH₃]⁺ ion eliminates a neutral molecule of carbon monoxide (CO, 28 Da).

-

Resulting Fragment: [(M - CH₃) - CO]⁺ at m/z 124/126 . This ion corresponds to a chlorophenyl cyanide cation radical.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions in the EI mass spectrum of this compound.

| m/z (³⁵Cl/³⁷Cl) | Proposed Lost Neutral(s) | Proposed Fragment Structure | Pathway |

| 167 / 169 | - | [C₈H₆ClNO]•+ (Molecular Ion) | - |

| 152 / 154 | •CH₃ | [C₇H₃ClNO]⁺ | A |

| 137 / 139 | CH₂O | [C₇H₄ClN]•+ | C |

| 132 | •Cl | [C₈H₆NO]⁺ | B |

| 124 / 126 | •CH₃, CO | [C₆H₃ClN]⁺ | D |

| 102 | •Cl, HCN | [C₇H₆O]•+ | B, then loss of HCN |

Visualized Fragmentation Pathways

The logical flow of the primary fragmentation mechanisms is depicted below using Graphviz.

Caption: Predicted primary fragmentation pathways of this compound.

Recommended Experimental Protocol: GC-MS Analysis

To validate this predictive model, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The causality for each parameter is explained to ensure a self-validating and robust methodology.

Objective: To acquire a high-quality Electron Ionization (EI) mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ, etc.).

Methodology:

-

Sample Preparation:

-

Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector or chromatographic column. The choice of solvent ensures good solubility and volatility.

-

-

Gas Chromatography (GC) Conditions:

-

Injection Port: Split/Splitless injector. Operate in splitless mode for high sensitivity or split mode (e.g., 50:1) for higher concentrations.

-

Injector Temperature: 250 °C.

-

Rationale: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.

-

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Rationale: Helium is an inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times.

-

-

Column: A standard non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or HP-5ms.

-

Rationale: A 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile aromatic compounds.

-

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Rationale: The initial hold allows for sharp peak focusing at the head of the column. The temperature ramp is aggressive enough for timely elution while providing adequate separation from any potential impurities. The final hold ensures that all components are eluted from the column.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Rationale: This temperature prevents condensation of the analyte while minimizing thermal degradation within the source.

-

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Rationale: This is the standard energy for EI-MS, which produces reproducible fragmentation patterns that are comparable to library spectra.[1]

-

-

Mass Range: Scan from m/z 40 to 250.

-

Rationale: This range comfortably covers the molecular ion and all predicted fragments of significant abundance.

-

-

Solvent Delay: 3 minutes.

-

Rationale: This prevents the high concentration of solvent from entering the mass spectrometer, which would saturate the detector and cause unnecessary filament wear.

-

-

Conclusion

The EI-MS spectrum of this compound is predicted to be rich in structural information. The definitive presence of a single chlorine atom will be confirmed by the M•+ and related fragment peaks at m/z 167/169, 152/154, 137/139, and 124/126, all exhibiting the characteristic ~3:1 isotopic ratio. The primary fragmentation events are expected to be the loss of a methyl radical (to m/z 152/154), a chlorine radical (to m/z 132), and formaldehyde (to m/z 137/139). This predictive framework, grounded in established chemical principles and analysis of analogous compounds, provides a robust guide for researchers to identify and characterize this molecule.

References

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day, Inc.

- Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.

- Das, P. K., & Linstrom, P. J. (Eds.). (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-chloro-. In NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile.

- O'Hagan, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of St Andrews.

- Wikipedia contributors. (2023). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia.

- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer.

- Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

- University of Arizona. (n.d.). Interpretation of mass spectra.

- McMaster University. (n.d.). Electron Ionization (EI). In Mass Spectrometry Facility Notes.

- National Institute of Standards and Technology. (n.d.). General fragmentation rules. In NIST Chemistry WebBook.

- MassBank. (n.d.). MassBank EU. Main Page.

- National Center for Biotechnology Information. (n.d.). PubChem. Main Page.

- de Hoffmann, E., & Stroobant, V. (2007).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

- Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.

- Berglund, M., & Wieser, M. E. (2011). Isotopic compositions of the elements 2009 (IUPAC Technical Report). Pure and Applied Chemistry, 83(2), 397-410.

Sources

- 1. 4-Chloro-2-nitrobenzoic acid [webbook.nist.gov]

- 2. This compound (Standard) | The Antirrhinum [antirrhinum.net]

- 3. This compound CAS#: 100960-68-7 [amp.chemicalbook.com]

- 4. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile, 4-chloro- [webbook.nist.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. massbank.eu [massbank.eu]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Chloro-2-methoxybenzonitrile

Introduction

4-Chloro-2-methoxybenzonitrile is a substituted aromatic compound with the chemical formula C₈H₆ClNO. Its molecular structure, featuring a benzene ring functionalized with a nitrile (-CN), a chloro (-Cl), and a methoxy (-OCH₃) group, makes it a molecule of interest in various chemical and pharmaceutical research areas. The electronic properties of this molecule, and by extension its reactivity and potential applications, are significantly influenced by the interplay of these substituents. Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique that provides valuable insights into the electronic transitions within a molecule, making it an essential tool for the characterization of compounds like this compound.

This in-depth technical guide provides a comprehensive overview of the UV-Vis absorption spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for chemical analysis and structural elucidation. This guide will cover the theoretical basis for the expected absorption spectrum, a detailed experimental protocol for its determination, and a guide to data analysis and interpretation.

Theoretical Background: Predicting the UV-Vis Absorption Spectrum

The UV-Vis spectrum of an aromatic compound is primarily determined by the π → π* electronic transitions of the benzene ring. The substitution on the ring significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The substituents on this compound—chloro, methoxy, and nitrile—each exert electronic effects that collectively determine the overall spectral characteristics.

-

The Benzene Chromophore: Unsubstituted benzene exhibits two main absorption bands in the UV region: a strong primary band (E-band) around 184 nm and a weaker secondary band (B-band) with fine structure around 254 nm. In routine UV-Vis spectroscopy using standard solvents, the E-band is often not observed, and the B-band is of primary interest.

-

Substituent Effects:

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group (EDG) due to the resonance effect of the lone pair of electrons on the oxygen atom. This donation of electron density to the π-system of the benzene ring raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (shift to a longer wavelength) of the B-band.

-

Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) through its inductive effect (-I) due to the high electronegativity of chlorine. However, it also has lone pairs of electrons that can be donated to the ring via resonance (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. This tends to cause a slight hypsochromic shift (shift to a shorter wavelength) or a small bathochromic shift.

-

Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group due to both its inductive and resonance effects (-I, -R). It withdraws electron density from the benzene ring, lowering the energy of the lowest unoccupied molecular orbital (LUMO). This can lead to a bathochromic shift and an increase in the molar absorptivity.

-

Predicting λmax using Woodward-Fieser Rules for Aromatic Compounds:

For a benzoyl derivative (considering the nitrile group as a derivative of a carboxylic acid for this purpose), the base value is often taken as that of benzonitrile. Benzonitrile itself shows a B-band around 224 nm and a weaker band around 271 nm. The substituents will shift these bands.

Given the opposing electronic effects of the methoxy (donating) and the chloro and nitrile (withdrawing) groups, a precise prediction is complex. However, considering the strong electron-donating nature of the methoxy group, a significant bathochromic shift from the parent benzonitrile is expected. The chloro group's effect will be less pronounced. Therefore, a λmax in the range of 280-300 nm for the primary absorption band can be reasonably anticipated.

Experimental Protocol for Acquiring the UV-Vis Spectrum

This section provides a detailed, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

-

This compound (Solid, White to yellow)[1]

-

Spectroscopic grade solvent (e.g., Ethanol, Methanol, or Cyclohexane)

-

Calibrated UV-Vis spectrophotometer (double-beam recommended)

-

A pair of matched quartz cuvettes (1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Micropipettes

2. Rationale for Solvent Selection:

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. The solvent should be transparent in the wavelength range of interest (typically 200-400 nm for this compound) and should not react with the analyte.

-

Ethanol or Methanol: These polar protic solvents are good choices as they can dissolve a wide range of organic compounds and are transparent down to about 210 nm. They can, however, engage in hydrogen bonding, which may affect the fine structure of the spectrum.

-

Cyclohexane: A non-polar solvent that is transparent down to about 200 nm. It is a good choice to observe the spectrum with minimal solvent-solute interactions, which can sometimes reveal more detailed vibrational fine structure.

For this guide, spectroscopic grade ethanol is chosen as the primary solvent due to its good solvating power for substituted benzonitriles and its common use in UV-Vis spectroscopy.

3. Experimental Workflow Diagram:

Caption: Experimental workflow for UV-Vis analysis.

4. Step-by-Step Procedure:

a. Preparation of Stock Solution (e.g., 100 µg/mL): i. Accurately weigh approximately 10 mg of this compound using a calibrated analytical balance. ii. Quantitatively transfer the weighed solid into a 100 mL volumetric flask. iii. Add a small amount of spectroscopic grade ethanol to dissolve the solid completely. iv. Make up the volume to the 100 mL mark with ethanol and mix thoroughly by inverting the flask several times. This is your stock solution.